Predicted α-Amylase Binding Affinity vs. Benchmark Benzodioxole–Acrylamide Hybrid IHBY56
In silico docking of the target compound to porcine pancreatic α-amylase (PDB: 1OSE) predicts a binding free energy of −7.9 kcal·mol⁻¹, slightly weaker than the lead benzodioxole–acrylamide IHBY56 (−8.2 kcal·mol⁻¹) but comparable to acarbose (−7.2 kcal·mol⁻¹) [1]. The indoline-sulfonyl group is projected to occupy a sub-pocket adjacent to the catalytic triad (ASP197–GLU233–ASP300), forming a hydrogen bond with ARG195 (2.1 Å) that is absent in IHBY56 and may confer a distinct selectivity signature [1].
| Evidence Dimension | α-Amylase docking score (AutoDock Vina ΔG, kcal·mol⁻¹) |
|---|---|
| Target Compound Data | −7.9 (predicted) |
| Comparator Or Baseline | IHBY56: −8.2; acarbose: −7.2 |
| Quantified Difference | 0.3 kcal·mol⁻¹ weaker than IHBY56; 0.7 kcal·mol⁻¹ stronger than acarbose |
| Conditions | In silico molecular docking using AutoDock Vina; receptor PDB 1OSE; grid box centered on active site (25×25×25 Å) |
Why This Matters
A predicted affinity intermediate between the most potent class member and the clinical reference drug positions the compound as a potential back-up or selectivity probe, where the distinct indoline-sulfonyl interaction may reduce off-target binding observed with simpler benzodioxole–acrylamides.
- [1] Hawash, M. et al. (2026). Structure-guided design of Benzodioxole–acrylamide hybrids as potent and low-toxicity α-amylase inhibitors: Integration of MicroED and molecular docking analyses. Journal of Molecular Structure, 1368, 146300. View Source
